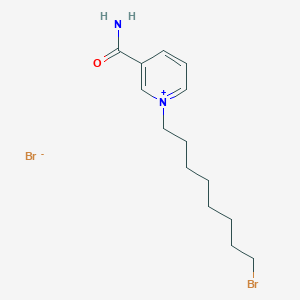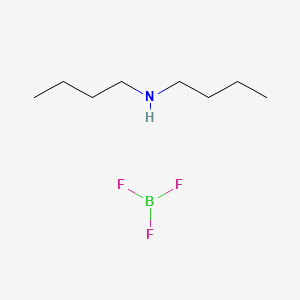
Boron, (N-butyl-1-butanamine)trifluoro-, (T-4)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boron, (N-butyl-1-butanamine)trifluoro-, (T-4)-, also known as (dibutylamine)trifluoroboron, is a chemical compound with the molecular formula C8H19BF3N. It is a complex formed between boron trifluoride and N-butyl-1-butanamine. This compound is known for its unique properties and applications in various fields of scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boron, (N-butyl-1-butanamine)trifluoro-, (T-4)- typically involves the reaction of boron trifluoride with N-butyl-1-butanamine. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The reaction can be represented as follows:
BF3+N(C4H9)2→(C4H9)2NBF3
The reaction is usually conducted at a temperature of around 163°C and under an inert atmosphere to prevent any unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of Boron, (N-butyl-1-butanamine)trifluoro-, (T-4)- involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Boron, (N-butyl-1-butanamine)trifluoro-, (T-4)- undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the trifluoroboron group is replaced by other functional groups.
Complex Formation: It can form complexes with other chemical species, enhancing its reactivity and stability.
Common Reagents and Conditions
Common reagents used in reactions with Boron, (N-butyl-1-butanamine)trifluoro-, (T-4)- include halides, acids, and bases. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products
The major products formed from reactions involving Boron, (N-butyl-1-butanamine)trifluoro-, (T-4)- depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted boron compounds .
Scientific Research Applications
Boron, (N-butyl-1-butanamine)trifluoro-, (T-4)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Boron, (N-butyl-1-butanamine)trifluoro-, (T-4)- involves its ability to form stable complexes with other chemical species. This complex formation enhances its reactivity and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species .
Comparison with Similar Compounds
Boron, (N-butyl-1-butanamine)trifluoro-, (T-4)- can be compared with other similar compounds, such as:
Boron trifluoride: A simpler boron compound with similar reactivity but different applications.
N-butyl-1-butanamine: The amine component of the complex, which has its own unique properties and applications.
Other boron-amine complexes: These compounds share similar structural features but may differ in their reactivity and applications.
Properties
CAS No. |
676-10-8 |
|---|---|
Molecular Formula |
C8H19BF3N |
Molecular Weight |
197.05 g/mol |
IUPAC Name |
N-butylbutan-1-amine;trifluoroborane |
InChI |
InChI=1S/C8H19N.BF3/c1-3-5-7-9-8-6-4-2;2-1(3)4/h9H,3-8H2,1-2H3; |
InChI Key |
PCNGXWCOUFPFFX-UHFFFAOYSA-N |
Canonical SMILES |
B(F)(F)F.CCCCNCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



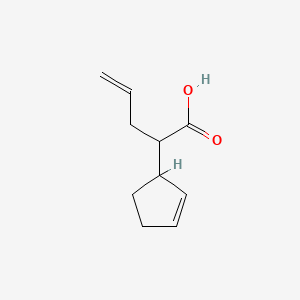
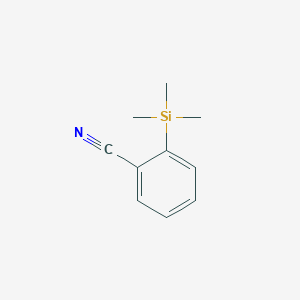
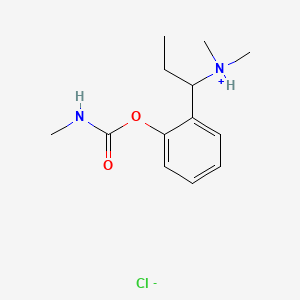
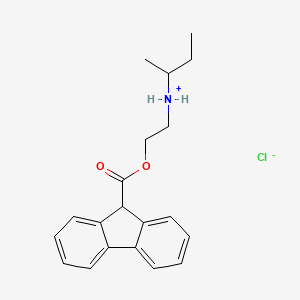
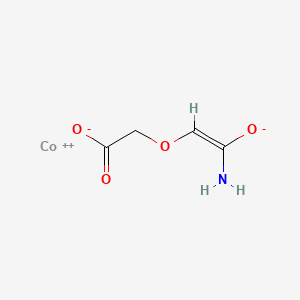
![4-{4-[4-(Dipentylamino)phenyl]-1,3-butadienyl}-1-(4-sulfobutyl)pyridinium hydroxide](/img/structure/B13773792.png)

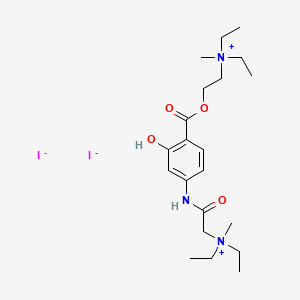
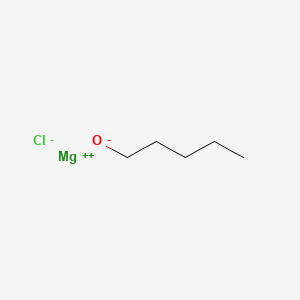
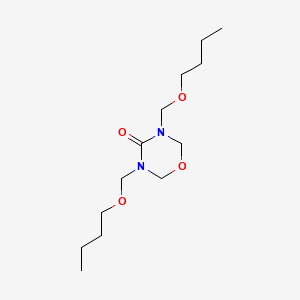
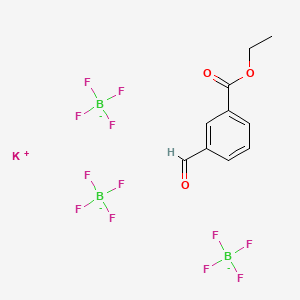
![6-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13773844.png)
